molecular formula C10H9N5 B2849058 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine CAS No. 18732-09-7

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine

Cat. No. B2849058
CAS RN: 18732-09-7
M. Wt: 199.217
InChI Key: VPYUIGUODVUCTQ-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine is a biochemical compound with the molecular formula C10H9N5 and a molecular weight of 199.21 . It is used in proteomics research .


Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives, which include this compound, has been a significant target in medicinal chemistry . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .

Scientific Research Applications

Antihistaminic Agents

Research has shown that derivatives of 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine exhibit promising H1-antihistaminic activity. Novel compounds synthesized from this class have been tested in vivo for their ability to protect against histamine-induced bronchospasm in guinea pigs, showing significant protection comparable to standard drugs such as chlorpheniramine maleate but with negligible sedation. This suggests their potential as new H1-antihistaminic agents with minimal side effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2008).

Anticancer Activity

Some derivatives, particularly those involving biaryl structures with the this compound moiety, have demonstrated potent antiproliferative activity against cancer cell lines. These compounds inhibit cell viability through mechanisms such as inhibiting c-Myc and glycolysis-related proteins, decreasing ATP and lactate production, and inducing apoptosis via the AMPK and p53 signaling pathways. This indicates their potential as anticancer agents with a mechanism of action involving the metabolic regulation of cancer cells (Yuan et al., 2021).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated, showing activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as novel antimicrobial agents for treating infections caused by these pathogens (Al-Salahi et al., 2013).

Tubulin Polymerization Inhibitors

Compounds based on the triazoloquinazoline scaffold have been investigated for their ability to inhibit tubulin polymerization, which is a crucial process for cell division. Some derivatives have shown potent inhibitory activity against tubulin assembly, suggesting their potential application as vascular disrupting agents and anticancer therapies (Driowya et al., 2016).

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-12-8-5-3-2-4-7(8)9-13-10(11)14-15(6)9/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYUIGUODVUCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC(=NN13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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